Comprehensive Technical Guide on the Discovery, Synthesis, and Applications of (3R,6R)-2,7-Dimethyloctane-3,6-diol
Comprehensive Technical Guide on the Discovery, Synthesis, and Applications of (3R,6R)-2,7-Dimethyloctane-3,6-diol
Executive Summary & Core Significance
In the landscape of modern asymmetric catalysis, C2-symmetric chiral aliphatic diols serve as privileged scaffolds. (3R,6R)-2,7-Dimethyloctane-3,6-diol (CAS 374791-05-6) is a highly versatile, sterically demanding chiral oxygen ligand[1]. Unlike rigid aromatic diols (e.g., BINOL), this aliphatic diol offers a flexible yet stereochemically robust backbone. When coordinated to transition metals, the terminal isopropyl groups project into the catalytic space, creating a deep, well-defined chiral pocket that dictates the stereochemical outcome of downstream transformations.
This whitepaper provides an authoritative, self-validating guide to the retrosynthetic logic, step-by-step synthesis, and mechanistic principles behind the production of (3R,6R)-2,7-dimethyloctane-3,6-diol.
Retrosynthetic Analysis & Discovery Logic
The discovery and subsequent scale-up of (3R,6R)-2,7-dimethyloctane-3,6-diol stem from the need for modular, easily accessible chiral auxiliaries. The retrosynthetic disconnection of the C10 aliphatic chain naturally cleaves the central C4-C5 bond, leading back to readily available starting materials.
-
Target: (3R,6R)-2,7-Dimethyloctane-3,6-diol.
-
Key Intermediate: 2,7-Dimethyloctane-3,6-dione (a 1,4-diketone). The stereocenters at C3 and C6 are established late-stage via a highly enantioselective double reduction.
-
Starting Material: 3-Methyl-2-butanone (isopropyl methyl ketone). The 1,4-diketone is assembled via a radical C-C homocoupling of the less sterically hindered terminal methyl group[2].
Caption: Retrosynthetic and forward synthesis pathway for (3R,6R)-2,7-dimethyloctane-3,6-diol.
Quantitative Data & Physicochemical Profiling
Understanding the physical properties of both the intermediate and the final product is critical for isolation (e.g., distillation vs. crystallization) and handling.
Table 1: Physicochemical Properties[1][3]
| Property | 2,7-Dimethyloctane-3,6-dione (Intermediate) | (3R,6R)-2,7-Dimethyloctane-3,6-diol (Target) |
| CAS Number | 51513-41-8 | 374791-05-6 |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₂₂O₂ |
| Molecular Weight | 170.25 g/mol | 174.28 g/mol |
| Boiling Point | 100–102 °C | 252.2 ± 8.0 °C (Predicted) |
| Density | ~0.902 g/cm³ | ~0.90 g/cm³ |
| Physical Form | Colorless to pale yellow liquid | White powder/crystals |
| InChI Key | (Not stereospecific) | IIEGQVRKIRPFFP-NXEZZACHSA-N |
Field-Proven Experimental Methodologies
The following protocols are designed as self-validating systems. The causality behind each reagent choice and operational parameter is explicitly detailed to ensure reproducibility on a multigram scale[2].
Protocol 1: Oxidative Homocoupling to 2,7-Dimethyloctane-3,6-dione
Objective: Regioselective dimerization of 3-methyl-2-butanone. Causality & Logic: 3-Methyl-2-butanone possesses two α-positions. To prevent cross-aldol condensation and ensure coupling exclusively at the terminal methyl group, enolate generation must be strictly kinetic. Lithium diisopropylamide (LDA) at -78 °C irreversibly deprotonates the less hindered methyl group. Copper(II) chloride acts as a single-electron oxidant, converting the lithium enolate into an α-carbonyl radical, which rapidly dimerizes head-to-head.
Step-by-Step Workflow:
-
Kinetic Enolization: Under an inert N₂ atmosphere, cool a solution of LDA (1.05 eq) in anhydrous THF to -78 °C.
-
Substrate Addition: Add 3-methyl-2-butanone (1.0 eq) dropwise over 30 minutes. Stir for an additional 1 hour at -78 °C to ensure complete enolate formation.
-
Oxidative Dimerization: Add anhydrous CuCl₂ (1.2 eq) in one rapid portion. The solution will transition from pale yellow to dark green/brown as the Cu(II) is reduced to Cu(I).
-
Thermal Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude 1,4-diketone via vacuum distillation (b.p. 100–102 °C) to afford 2,7-dimethyloctane-3,6-dione as a pale liquid[3].
Protocol 2: Asymmetric CBS Reduction to (3R,6R)-2,7-Dimethyloctane-3,6-diol
Objective: Enantioselective and diastereoselective reduction of the 1,4-diketone. Causality & Logic: Reducing a 1,4-diketone often yields a mixture of the desired chiral dl-pair and the achiral meso-isomer. The Corey-Bakshi-Shibata (CBS) reduction utilizes an (R)-Me-CBS-oxazaborolidine catalyst to provide a rigid chiral environment. The steric differentiation between the bulky isopropyl group and the flexible ethylene bridge directs the borane hydride attack exclusively to the Re-face of both carbonyls, maximizing the (3R,6R) yield while suppressing the meso byproduct.
Step-by-Step Workflow:
-
Catalyst Preparation: Dissolve (R)-Me-CBS catalyst (0.15 eq) in anhydrous THF under N₂.
-
Reductant Addition: Add Borane-dimethyl sulfide complex (BMS, 2.5 eq) and cool the system to -20 °C.
-
Controlled Substrate Addition (Critical Step): Dissolve 2,7-dimethyloctane-3,6-dione (1.0 eq) in THF. Add this solution to the catalyst mixture via a syringe pump over 4 hours. Causality: Slow addition maintains a low steady-state concentration of the diketone, ensuring the catalytic cycle outpaces any uncatalyzed, non-selective background reduction by borane.
-
Completion: Stir for an additional 2 hours at -20 °C.
-
Quench: Carefully quench the reaction by the dropwise addition of methanol at -20 °C until hydrogen evolution (effervescence) ceases.
-
Purification: Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure (3R,6R)-2,7-dimethyloctane-3,6-diol[1].
Mechanistic Pathway Visualization
The success of the asymmetric reduction relies entirely on the transition state's ability to differentiate the steric bulk flanking the carbonyl carbon.
Caption: Stereochemical logic and transition state divergence during asymmetric reduction.
Applications in Advanced Catalysis
Once synthesized, (3R,6R)-2,7-dimethyloctane-3,6-diol is primarily deployed as a chiral ligand. Its utility is highlighted in the synthesis of complex organometallic frameworks, such as Molybdenum and Titanium complexes used for small molecule activation. For instance, related sterically demanding aliphatic frameworks have been utilized to synthesize amido-ligated Mo complexes capable of catalytic dinitrogen (N₂) reduction[2]. The diol can also be converted into chiral phosphoramidites or utilized directly as a chiral pool building block for the synthesis of bioactive pharmaceutical ingredients.
References
-
Sigma-Aldrich Product Data: (3R,6R)-2,7-Dimethyloctane-3,6-diol (CAS 374791-05-6). Sigma-Aldrich. 1
-
LookChem Database: Chemical Property of 2,7-Dimethyloctane-3,6-dione (CAS 51513-41-8). LookChem. 3
-
MIT Open Access Articles: Synthesis of[(DPPNCH₂CH₂)₃N]³⁻ Molybdenum Complexes and Studies Relevant to Catalytic Reduction of Dinitrogen. Massachusetts Institute of Technology (MIT). 2
